Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate

Vue d'ensemble

Description

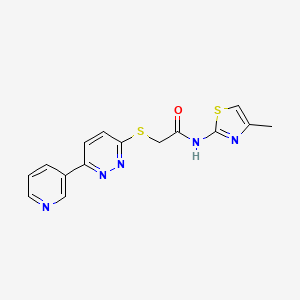

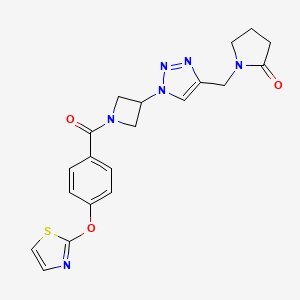

Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate is a chemical compound with the CAS number 152665-25-3 . It has a molecular weight of 249.31 and a molecular formula of C13H19N3O2 .

Molecular Structure Analysis

The molecular structure of Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate consists of a piperidine ring attached to a carboxylate group and a 6-methylpyridazin-3-yl group .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate include a predicted density of 1.140±0.06 g/cm3 and a predicted boiling point of 430.8±45.0 °C . The compound is stored at room temperature .Applications De Recherche Scientifique

Drug Designing

Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . They have shown promising results in antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives have also been used in the development of antiviral drugs . Their unique structure allows them to interfere with the replication process of certain viruses .

Antimalarial Applications

Some piperidine derivatives have shown potential as antimalarial agents . They can inhibit the growth of Plasmodium parasites, which cause malaria .

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of certain bacteria and fungi, making them useful in treating various infections .

Antihypertensive Applications

Piperidine derivatives have been used in the treatment of hypertension . They can help to lower blood pressure by relaxing blood vessels .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can help to reduce pain and inflammation in the body .

Antipsychotic Applications

Piperidine derivatives have been used in the treatment of certain psychiatric disorders . They can help to manage symptoms of conditions like schizophrenia and bipolar disorder .

Orientations Futures

While specific future directions for Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate are not mentioned in the literature, piperidine derivatives are a significant area of research in the pharmaceutical industry . They are explored for potential applications in the treatment of various diseases, including neurodegenerative diseases .

Propriétés

IUPAC Name |

ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-3-18-13(17)11-6-8-16(9-7-11)12-5-4-10(2)14-15-12/h4-5,11H,3,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDYZSHJLXXWOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chlorophenyl)sulfonyl]-3-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}-2-propanol](/img/structure/B2806660.png)

![8-(Azepan-1-yl)-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2806662.png)

![Methyl 4-({[4-(furan-2-yl)thiophen-2-yl]methyl}carbamoyl)benzoate](/img/structure/B2806666.png)

![N-[2-[(2,5-Dimethylpyrazol-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2806669.png)

![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2806671.png)

![2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2806676.png)

![3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline](/img/structure/B2806680.png)